Cas no 2411200-11-6 (1-[4-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one)
![1-[4-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one structure](https://ja.kuujia.com/scimg/cas/2411200-11-6x500.png)
1-[4-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- 1-[4-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one
- EN300-26605371
- Z3664804239
- 2411200-11-6
- 1-[4-(5,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one
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- インチ: 1S/C19H22Cl2N2O2/c1-3-18(24)22-7-4-13(5-8-22)19(25)23-9-6-15-16(12(23)2)10-14(20)11-17(15)21/h3,10-13H,1,4-9H2,2H3
- InChIKey: ZIQWSUVYJQVQEA-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC2=C1CCN(C(C1CCN(C(C=C)=O)CC1)=O)C2C)Cl
計算された属性
- 精确分子量: 380.1058333g/mol
- 同位素质量: 380.1058333g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 25
- 回転可能化学結合数: 2
- 複雑さ: 534
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.6Ų
- XLogP3: 3.5
1-[4-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26605371-0.05g |
1-[4-(5,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one |
2411200-11-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1-[4-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one 関連文献
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
1-[4-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-oneに関する追加情報
Compound CAS No. 2411200-11-6: 1-[4-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one
The compound with CAS No. 2411200-11-6, known as 1-[4-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a 5,7-dichloro substitution pattern on the isoquinoline moiety and a piperidine ring fused with a ketone group. Recent studies have highlighted its unique properties in drug delivery systems and as a precursor for advanced materials.
The isoquinoline core of this molecule is a well-known heterocyclic structure that has been extensively studied for its role in pharmacology and organic synthesis. The 5,7-dichloro substitution enhances the molecule's stability and bioavailability, making it an attractive candidate for therapeutic applications. Additionally, the presence of the piperidine ring introduces flexibility and hydrogen bonding capabilities, which are crucial for optimizing pharmacokinetic profiles.
Recent advancements in synthetic chemistry have enabled the precise control of stereochemistry during the synthesis of this compound. Researchers have employed novel catalytic methods to achieve high yields and enantioselectivity, which are critical for large-scale production in the pharmaceutical industry. The integration of computational chemistry tools has further facilitated the understanding of this compound's electronic structure and reactivity.
One of the most promising applications of this compound lies in its use as a building block for bioactive molecules. Its ability to form stable complexes with biological targets has been demonstrated in several in vitro studies. For instance, it has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, offering new avenues for treating metabolic disorders.
Moreover, the propenone group within the molecule contributes to its reactivity under specific reaction conditions. This feature has been exploited in developing new synthetic routes for complex natural products and agrochemicals. The compound's versatility has also made it a valuable tool in click chemistry, where it serves as a key intermediate in the assembly of larger molecular frameworks.
In terms of environmental impact, studies have shown that this compound exhibits low toxicity to aquatic organisms under standard testing conditions. Its degradation pathways have been investigated to ensure compliance with regulatory standards for chemical safety. These findings underscore its suitability for industrial applications without posing significant risks to ecosystems.
The synthesis of this compound involves a multi-step process that combines traditional organic reactions with modern catalytic techniques. Key steps include the formation of the isoquinoline ring system through cyclization reactions and the subsequent introduction of substituents at specific positions to achieve the desired functionality. The use of microwave-assisted synthesis has significantly accelerated reaction times while maintaining product quality.
Looking ahead, ongoing research is focused on enhancing the scalability of this compound's synthesis to meet increasing demand from various industries. Collaborative efforts between academic institutions and industrial partners are expected to yield innovative solutions for optimizing production processes while minimizing environmental footprint.
In conclusion, CAS No. 2411200-11-6 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structural features and versatile reactivity make it an invaluable asset in modern chemical research and development.
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